molecular formula C11H20N2O5 B1394920 2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid CAS No. 56612-14-7

2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid

Cat. No. B1394920
CAS RN: 56612-14-7
M. Wt: 260.29 g/mol
InChI Key: CPKYOLYXEKQWSL-UHFFFAOYSA-N
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Description

The compound “2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid” is a chemical compound with the molecular formula C9H17NO5 . It is often used in the field of chemistry for various purposes .


Synthesis Analysis

The synthesis of this compound involves the condensation of O-(carboxymethyl)hydroxylamine and (Boc)2O (Boc = butoxycarbonyl) . Another method involves the use of monoprotected derivative of DAP, which is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular weight of 219.23 g/mol . The InChI code for this compound is 1S/C9H17NO5/c1-9(2,3)15-8(13)10-4-5-14-6-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.23 g/mol . It is characterized by the presence of functional groups such as carboxylic acid and amino groups, which can participate in various chemical reactions.

Scientific Research Applications

Synthesis of Biologically Active Compounds

This compound is used as a precursor in the synthesis of various biologically active molecules. For instance, it can be transformed into derivatives that exhibit antimicrobial and antibacterial properties . These derivatives are crucial in the development of new medications and treatments for various diseases.

Amino Acid Protection

In peptide synthesis, protecting groups like the tert-butoxycarbonyl (Boc) group are essential. They prevent unwanted side reactions by protecting functional groups during the synthesis process. This compound, with its Boc group, is used to protect amino acids while synthesizing complex peptides .

Material Science

The compound finds applications in material science, particularly in the preparation of tissue scaffolding and drug delivery systems . Its derivatives can be polymerized to create polymers with specific functionalities, which are vital in biomedical engineering for creating structures that support tissue growth.

Synthetic Wool and Silk Substitutes

Due to its chemical structure, this compound can be used to synthesize wool and silk substitutes. These synthetic fibers are designed to mimic the properties of natural fibers and are used in various textiles .

Anticancer Research

Derivatives of this compound have been studied for their potential anticancer effects. By modifying its structure, researchers can create new compounds that may inhibit the growth of cancer cells or enhance the efficacy of existing cancer treatments .

Agricultural Applications

The tert-butoxycarbonyl group is also significant in the synthesis of compounds used in agriculture. These include fungicides, herbicides, and insecticides that protect crops from pests and diseases .

Mechanism of Action

Target of Action

Similar compounds with a tert-butoxycarbonyl (boc) group are often used in the protection of amino acids , suggesting that this compound may interact with proteins or enzymes in the body.

Mode of Action

Compounds with a boc group are known to protect amino groups in biochemical reactions . The Boc group can be removed under acidic conditions, revealing the original amino group . This suggests that the compound may interact with its targets by releasing the protected amino group under certain conditions.

Pharmacokinetics

Similar compounds with a boc group are known to be soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . This suggests that the compound may have good bioavailability.

Action Environment

Environmental factors such as pH could potentially influence the action, efficacy, and stability of this compound . For instance, the Boc group is typically removed under acidic conditions , so the compound’s activity could be influenced by the acidity of its environment.

properties

IUPAC Name

2-[methyl-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13(5)6-8(14)12(4)7-9(15)16/h6-7H2,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKYOLYXEKQWSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid

Synthesis routes and methods I

Procedure details

A suspension of {[2-(tert-butoxycarbonyl-methyl-amino)-acetyl]-methyl-amino}-acetic acid ethyl ester (12.3 g, 42.7 mmol) and LiOH (8.9 g, 214 mmol) in H2O (20 mL) and THF (100 mL) was stirred overnight. Volatile solvent was removed under vacuum and the residue was extracted with ether (2×100 mL). The aqueous phase was acidified to pH 3 with dilute HCl solution, and then extracted with CH2Cl2 (2×300 mL). The combined organic layers were washed with brine, dried over Na2SO4 and concentrated under vacuum to give {[2-(tert-butoxycarbonyl-methyl-amino)-acetyl]-methyl-amino}-acetic acid as a colorless oil (10 g, 90%). 1H NMR (CDCl3) δ 7.17 (br s, 1H), 4.14-4.04 (m, 4H), 3.04-2.88 (m, 6H), 1.45-1.41 (m, 9H); ESI-MS 282.9 m/z (M+Na+).
Name
{[2-(tert-butoxycarbonyl-methyl-amino)-acetyl]-methyl-amino}-acetic acid ethyl ester
Quantity
12.3 g
Type
reactant
Reaction Step One
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Quantity
8.9 g
Type
reactant
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Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
CCOC(=O)CN(C)C(=O)CN(C)C(=O)OC(C)(C)C
Quantity
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reactant
Reaction Step One
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Quantity
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reactant
Reaction Step One
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reactant
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Reaction Step One

Synthesis routes and methods III

Procedure details

The ester was taken up in 49 mL of methanol, and to this was added a 1 M NaOH solution (25.1 mL, 25 mmol). The reaction mixture was heated at 65° C. for 3 h. The reaction mixture was cooled, and methanol was removed under reduced pressure. The residue was diluted with 50 mL of water and acidified with glacial acetic acid until the pH was 5. This solution was extracted with EtOAc (50 mL), and the organic layer was separated and dried over Na2SO4, and the solvent was removed under reduced pressure to give {[2-(tert-Butoxycarbonyl-methyl-amino)-acetyl]-methyl-amino}-acetic acid as an oil.
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25.1 mL
Type
reactant
Reaction Step Two
Quantity
49 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid
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2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid
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2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid
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2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid
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2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid
Reactant of Route 6
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2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid

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